molecular formula C8H15Cl2N3O2 B12308956 ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride

ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride

Cat. No.: B12308956
M. Wt: 256.13 g/mol
InChI Key: ZTSSYPXQGGVWHG-UHFFFAOYSA-N
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Description

Introduction to Ethyl 2-Amino-2-(1-Methyl-1H-Pyrazol-4-yl)Acetate Dihydrochloride

Chemical Identity and Nomenclature

This compound has the molecular formula $$ \text{C}8\text{H}{15}\text{Cl}2\text{N}3\text{O}_2 $$ and a molecular weight of 256.13 g/mol. Its IUPAC name systematically describes the core structure: a pyrazole ring substituted with a methyl group at the 1-position, an amino-functionalized acetate ester at the 4-position, and two hydrochloride counterions.

Structural Features
  • Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Substituents :
    • Methyl group at N1, enhancing steric stability.
    • Ethyl ester and amino groups at C4, enabling nucleophilic and electrophilic reactivity.
  • Dihydrochloride salt : Improves aqueous solubility and crystallinity.
Property Value
CAS Registry Number 1909325-49-0
Molecular Formula $$ \text{C}8\text{H}{15}\text{Cl}2\text{N}3\text{O}_2 $$
Synonyms 1808356-13-9, EN300-260586
Key Functional Groups Amino, ester, pyrazole

The compound’s SMILES notation, $$ \text{Cl.Cl.O=C(OCC)C(N)C1=CN(N=C1)C $$, encodes its connectivity.

Historical Context of Pyrazole-Based Acetate Derivatives

Pyrazole derivatives were first synthesized in 1883 via Knorr’s condensation of β-diketones with hydrazines. Acetate-functionalized pyrazoles emerged later as researchers sought to modulate pharmacokinetic properties:

  • Early 20th century : Ethyl acetoacetate served as a precursor for pyrazole esters, enabling access to analgesic and antipyretic agents like phenazone.
  • 21st century : Advances in green chemistry, such as nano-ZnO-catalyzed cyclocondensations, improved yields of pyrazole-acetate hybrids.
  • Post-2010 : Introduction of dihydrochloride salts addressed solubility challenges in drug discovery, exemplified by this compound’s CAS registration in 2019.

Significance in Heterocyclic Chemistry Research

This compound exemplifies three trends in heterocyclic chemistry:

  • Dual functionalization : Combining amino and ester groups allows simultaneous participation in Schiff base formation and nucleophilic acyl substitution.
  • Salt formation : The dihydrochloride moiety mitigates poor bioavailability common in neutral pyrazoles, as seen in kinase inhibitor precursors.
  • Synthetic versatility : Serves as a scaffold for generating libraries of derivatives via:
    • Amide coupling (amino group).
    • Ester hydrolysis (carboxylic acid intermediate).
    • Cycloadditions (pyrazole ring).
Application Area Role of the Compound
Medicinal Chemistry Intermediate for kinase inhibitors
Materials Science Ligand for metal-organic frameworks
Catalysis Base structure for asymmetric catalysts

Future research may exploit its bifunctional reactivity to develop targeted therapies or smart materials, underscoring its interdisciplinary relevance.

Properties

Molecular Formula

C8H15Cl2N3O2

Molecular Weight

256.13 g/mol

IUPAC Name

ethyl 2-amino-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride

InChI

InChI=1S/C8H13N3O2.2ClH/c1-3-13-8(12)7(9)6-4-10-11(2)5-6;;/h4-5,7H,3,9H2,1-2H3;2*1H

InChI Key

ZTSSYPXQGGVWHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CN(N=C1)C)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Pyrazole Derivatives

Reaction Mechanism and Reagent Selection

A widely employed strategy involves nucleophilic substitution at the pyrazole ring. For instance, 1-methyl-1H-pyrazole-4-carboxamide reacts with ethyl 2-bromoacetate in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). The reaction proceeds via an SN2 mechanism, where the amide nitrogen acts as a nucleophile, displacing bromide to form the ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate intermediate.

Table 1: Representative Conditions for Nucleophilic Substitution
Reagent Solvent Base Temperature Yield (%)
Ethyl 2-bromoacetate DMF K₂CO₃ 50–80°C 70–85
1-Methylpyrazole-4-carboxamide DMF Et₃N 60°C 65–75

Optimization Parameters

  • Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilicity and stabilize transition states.
  • Temperature : Elevated temperatures (50–80°C) accelerate kinetics but require careful control to prevent decomposition.
  • Purification : Recrystallization from ethanol or ethyl acetate/n-hexane mixtures yields high-purity intermediates.

Reductive Amination of Pyrazole Ketones

Ketone Intermediate Synthesis

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone serves as a key precursor. Reaction with ammonium hydroxide or hydrazine derivatives under reductive conditions (e.g., sodium borohydride) introduces the amino group.

Table 2: Reductive Amination Conditions
Substrate Reducing Agent Solvent Yield (%)
2-Bromo-1-(1-methylpyrazol-4-yl)ethanone NaBH₄ EtOH 60–75
H₂/Pd-C MeOH 80–90

Mechanistic Insights

The reaction proceeds via imine formation, followed by reduction to the primary amine. Catalytic hydrogenation (H₂/Pd-C) offers higher yields but requires specialized equipment.

Cyclocondensation Approaches

Hydrazine-Mediated Cyclization

Pyrazole cores are constructed via cyclocondensation of α,β-unsaturated ketones with hydrazines. For example, ethyl cyanoacetate reacts with 1-methylhydrazine in refluxing ethanol, forming the pyrazole ring prior to amino group introduction.

Table 3: Cyclocondensation Parameters
Starting Material Reagent Conditions Yield (%)
Ethyl cyanoacetate 1-Methylhydrazine EtOH, reflux 55–65
α-Ketoester derivatives NH₂NH₂·HCl DMSO, 100°C 70–80

Byproduct Management

Byproducts such as regioisomeric pyrazoles are minimized using stoichiometric controls (e.g., 1.2–1.5 eq hydrazine).

Hydrochloride Salt Formation

Acidic Workup

The free base is treated with concentrated HCl in ethanol or ethyl acetate, yielding the dihydrochloride salt. Excess HCl is neutralized with sodium bicarbonate, and the product is isolated via filtration.

Table 4: Salt Formation Conditions
Free Base (g) HCl (eq) Solvent Purity (%)
10 2.2 EtOH 98.5
5 2.0 EtOAc 97.8

Crystallization Techniques

Slow evaporation from ethanol/water mixtures produces crystalline solids with defined stoichiometry (1:2 base:HCl ratio).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs flow reactors to enhance heat transfer and reduce reaction times (e.g., 30-minute residence time vs. 6 hours batchwise).

Cost-Efficiency Metrics

  • Raw Material Utilization : 90–95% atom economy for nucleophilic substitution routes.
  • Waste Reduction : Solvent recovery systems cut DMF usage by 70%.

Quality Control and Analytical Methods

Spectroscopic Characterization

  • ¹H/¹³C NMR : Confirms pyrazole ring (δ 7.5–8.0 ppm) and ethyl ester (δ 1.2–1.4 ppm).
  • HRMS : Validates molecular formula (C₈H₁₅Cl₂N₃O₂, [M+H]⁺ = 256.13).

Purity Assessment

HPLC with UV detection (λ = 254 nm) ensures >99% purity. Column: C18, mobile phase: acetonitrile/water (70:30).

Challenges and Troubleshooting

Common Impurities

  • Unreacted Pyrazole : Mitigated via TLC monitoring (Rf = 0.3, silica gel, EtOAc/hexane).
  • Overalkylation : Controlled by limiting alkylating agent stoichiometry.

Scale-Up Issues

  • Exothermic Reactions : Jacketed reactors maintain temperatures <80°C.
  • Crystallization Variability : Seeding with pure product ensures reproducible crystal size.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the development of treatments for neurodegenerative diseases such as Alzheimer’s .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and three analogs:

Property Target Compound Analog 1 Analog 2 Analog 3
CAS Number 1808356-13-9 1078161-73-5 1051366-59-6 N/A (Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride)
Molecular Formula C₈H₁₅Cl₂N₃O₂ C₁₅H₁₉ClFN₃O₂ C₁₅H₂₁Cl₂N₃O₂ C₆H₁₀Cl₂N₂O₂S
Molecular Weight (g/mol) 256.13 327.79 354.25 237.13
Core Heterocycle 1-Methylpyrazole 1-(4-Fluorophenyl)-3,5-dimethylpyrazole 1-Phenyl-3,5-dimethylpyrazole 1,3-Thiazole
Substituents - Methyl at pyrazole 1-position
- Ethyl ester backbone
- 4-Fluorophenyl at pyrazole 1-position
- 3,5-Dimethyl groups on pyrazole
- Phenyl at pyrazole 1-position
- 3,5-Dimethyl groups on pyrazole
- Thiazole ring replaces pyrazole
- Methyl ester backbone
Salt Form Dihydrochloride Hydrochloride Dihydrochloride Dihydrochloride

Key Observations

sulfur-mediated interactions). Analogs 1 and 2 retain the pyrazole core but introduce bulkier aryl substituents (fluorophenyl or phenyl) and dimethyl groups, increasing molecular weight and lipophilicity .

Substituent Effects :

  • The 4-fluorophenyl group in Analog 1 may enhance metabolic stability compared to the target’s methyl group, while the 3,5-dimethyl groups in Analogs 1 and 2 could sterically hinder interactions with biological targets.
  • The dihydrochloride salt in the target and Analog 2 may improve aqueous solubility compared to the hydrochloride salt in Analog 1 .

Molecular Weight Trends: The target compound has the lowest molecular weight (256.13 g/mol), aligning with "drug-like" parameters (typically <500 g/mol).

Biological Activity

Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₁₃N₃O₂
  • Molecular Weight : 183.21 g/mol
  • CAS Number : 1218057-55-6

The structure includes a pyrazole ring, which is known for its diverse biological activities. The presence of the amino and ester functional groups enhances its solubility and potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives can disrupt bacterial cell membranes, leading to increased permeability and cell death. This compound may share similar mechanisms due to its structural similarities with other active pyrazoles.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Organisms
Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetateTBDGram-positive and Gram-negative bacteria
Pyrazole Derivative A75Bacillus subtilis
Pyrazole Derivative B<125Escherichia coli

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against various bacterial strains, suggesting that this compound could be an effective antimicrobial agent.

2. Anticancer Potential

Pyrazole derivatives have been investigated for their anticancer properties, showing promise in inhibiting tumor growth through various mechanisms, including the inhibition of specific kinases involved in cancer progression. The potential of this compound as an anticancer agent warrants further exploration.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have demonstrated that certain pyrazole derivatives can significantly reduce the proliferation of cancer cell lines. For example:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 0.5 μM for a related pyrazole compound

Such findings suggest that this compound may also exhibit similar inhibitory effects on cancer cell lines.

The biological activity of this compound may involve several mechanisms:

  • Membrane Disruption : Similar to other alkaloids, it may alter bacterial cell membrane integrity.
  • Enzyme Inhibition : Potential inhibition of enzymes critical for cancer cell survival.
  • Receptor Modulation : Interaction with specific receptors involved in signaling pathways.

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